molecular formula C7H12O2 B2788494 2-Ethyl-2-methylbut-3-enoic acid CAS No. 133900-65-9

2-Ethyl-2-methylbut-3-enoic acid

Cat. No.: B2788494
CAS No.: 133900-65-9
M. Wt: 128.171
InChI Key: GLMCSCIKQIWYCQ-UHFFFAOYSA-N
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Description

2-Ethyl-2-methylbut-3-enoic acid (CAS: 133900-65-9) is a branched unsaturated carboxylic acid with the molecular formula C₈H₁₂O₂. Its structure features a but-3-enoic acid backbone substituted with ethyl and methyl groups at the second carbon, creating steric hindrance and influencing its reactivity.

Properties

IUPAC Name

2-ethyl-2-methylbut-3-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-4-7(3,5-2)6(8)9/h4H,1,5H2,2-3H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLMCSCIKQIWYCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C=C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethyl-2-methylbut-3-enoic acid can be synthesized through several methods, including the following:

  • Hydroformylation of Alkenes: This involves the addition of a formyl group (CHO) to an alkene, followed by hydrogenation to produce the desired compound.

  • Fischer Esterification: This method involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester, which can then be hydrolyzed to yield the target compound.

  • Grignard Reaction: This involves the reaction of a Grignard reagent with a suitable carbonyl compound to form the desired product.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-2-methylbut-3-enoic acid undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form carboxylic acids or their derivatives.

  • Reduction: Reduction reactions can convert the compound into alcohols or aldehydes.

  • Substitution: Substitution reactions involve the replacement of one or more atoms or groups in the molecule with different atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various reagents and conditions can be employed depending on the specific substitution reaction desired.

Major Products Formed:

  • Oxidation: Carboxylic acids and their derivatives.

  • Reduction: Alcohols and aldehydes.

  • Substitution: Various substituted derivatives of the original compound.

Scientific Research Applications

2-Ethyl-2-methylbut-3-enoic acid has several scientific research applications, including:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in biochemical studies to investigate metabolic pathways and enzyme activities.

  • Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

2-Ethyl-2-methylbut-3-enoic acid is similar to other butenoic acid derivatives, such as 2-methylbut-3-enoic acid and 3-methylbut-2-enoic acid. it is unique in its structure due to the presence of both an ethyl and a methyl group on the second carbon atom. This structural difference can lead to variations in reactivity and biological activity compared to its analogs.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 2-ethyl-2-methylbut-3-enoic acid, enabling comparative analysis of their properties and applications:

Ethyl Methacrylate (CAS: 97-63-2)

  • Molecular Formula : C₇H₁₀O₂
  • Structure: Ethyl ester of methacrylic acid (2-methylpropenoic acid).
  • Key Differences: Ethyl methacrylate is an ester derivative, whereas this compound is a carboxylic acid. The ester group in ethyl methacrylate enhances its polymerization reactivity, making it a key monomer in acrylic plastics and resins.

Ethyl 2-Hydroxy-3-methylbut-3-enoate (CAS: 33537-17-6)

  • Molecular Formula : C₇H₁₂O₃
  • Structure: Ethyl ester of 2-hydroxy-3-methylbut-3-enoic acid.
  • Key Differences: The hydroxyl group introduces hydrogen-bonding capability, which this compound lacks. This compound’s ester functionality may improve solubility in non-polar solvents compared to the free acid form .

Ethyl 2-Amino-3-methylbut-2-enoate (CAS: 22078-04-2)

  • Molecular Formula: C₇H₁₃NO₂
  • Structure: Ethyl ester with an amino group at the second carbon.
  • Applications may diverge toward pharmaceutical intermediates or ligands in coordination chemistry .

(E)-4-Ethoxy-4-oxobut-2-enoic Acid (CAS: 2459-05-4)

  • Molecular Formula : C₆H₈O₄
  • Structure: Ethyl ester of a conjugated enoic acid with a carboxylic acid group.
  • Key Differences: The conjugated double bond system may enhance resonance stabilization, affecting reactivity in Diels-Alder or Michael addition reactions. Its bifunctional nature (ester and acid) allows dual reactivity, unlike this compound’s single carboxylic acid group .

Data Table: Comparative Analysis

Compound Name CAS Number Molecular Formula Functional Groups Key Properties/Applications
This compound 133900-65-9 C₈H₁₂O₂ Carboxylic acid, alkene Specialty synthesis, acidity-driven reactions
Ethyl methacrylate 97-63-2 C₇H₁₀O₂ Ester, alkene Polymer production (PMMA plastics)
Ethyl 2-hydroxy-3-methylbut-3-enoate 33537-17-6 C₇H₁₂O₃ Ester, hydroxyl, alkene Solubility in organic solvents
Ethyl 2-amino-3-methylbut-2-enoate 22078-04-2 C₇H₁₃NO₂ Ester, amino, alkene Pharmaceutical intermediates
(E)-4-Ethoxy-4-oxobut-2-enoic acid 2459-05-4 C₆H₈O₄ Ester, carboxylic acid, alkene Bifunctional reactivity

Research Findings and Functional Implications

  • Reactivity: Carboxylic acids like this compound exhibit higher acidity (pKa ~4-5) compared to esters (pKa ~25-30), influencing their roles in acid-catalyzed reactions . Amino and hydroxyl derivatives (e.g., CAS 22078-04-2 and 33537-17-6) enable participation in hydrogen-bonding networks, relevant to crystal engineering (as per Etter’s graph-set analysis) .
  • Synthetic Utility: Ethyl methacrylate’s polymerization is well-documented, whereas this compound may serve as a precursor for unsaturated polyesters or cross-linking agents . Compounds like CAS 2459-05-4 are valuable in tandem reactions due to their conjugated systems .

Biological Activity

2-Ethyl-2-methylbut-3-enoic acid, also known as 2-ethyl-3-butenoic acid, is an organic compound characterized by its branched structure and unsaturated fatty acid properties. Its unique molecular structure, featuring a double bond between the third and fourth carbon atoms, contributes to its reactivity and potential biological applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C7H12O2C_7H_{12}O_2, with an average mass of approximately 128.17 g/mol. The compound is notable for its branched structure, which enhances its chemical reactivity compared to linear fatty acids. The presence of the carboxylic acid functional group at one end also plays a crucial role in its biological interactions.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Aldol Condensation : Involves the reaction of aldehydes or ketones under basic conditions.
  • Michael Addition : A nucleophilic addition to an α,β-unsaturated carbonyl compound can also yield this acid.
  • Rearrangement Reactions : Certain rearrangements of simpler precursors can lead to the formation of this compound.

These synthetic pathways allow for the production of this compound in laboratory settings, facilitating further research into its biological properties.

Biological Activity

The biological activity of this compound has been investigated in various studies, indicating its potential applications in pharmacology and biochemistry.

Antitumor Activity

Research has shown that certain derivatives of unsaturated fatty acids exhibit cytotoxic effects against various tumor cell lines. For instance, compounds structurally related to this compound have demonstrated significant inhibitory effects on human colon carcinoma cells (HCT116) and other cancer cell lines . This suggests that the compound may possess antitumor properties worth exploring further.

Antimicrobial Properties

Studies have indicated that unsaturated fatty acids can exhibit antimicrobial activity. The structural characteristics of this compound may contribute to its efficacy against a range of bacterial strains. For example, it has been noted that similar compounds derived from microbial sources show strong inhibitory effects on pathogenic bacteria .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Cell Membrane Disruption : The amphiphilic nature of the compound may disrupt microbial cell membranes, leading to cell lysis.
  • Inhibition of Enzymatic Activity : It may act as an inhibitor for specific enzymes involved in metabolic pathways critical for the survival of cancer cells or pathogens.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Study on Antitumor Effects :
    • A study evaluated the cytotoxicity of various unsaturated fatty acids on human cancer cell lines, finding that derivatives similar to this compound significantly inhibited cell growth (IC50 values ranging from 10 to 30 µM) .
  • Antimicrobial Activity Assessment :
    • In vitro tests showed that 2-ethyl derivatives exhibited antimicrobial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL .

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